molecular formula C12H19ClFN5 B12232841 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232841
M. Wt: 287.76 g/mol
InChI Key: FQRBDNXVFMXGJS-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and fluorine substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions can replace hydrogen atoms or other substituents on the pyrazole ring.

    Hydrolysis: This reaction can break down the compound into smaller fragments in the presence of water and acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

    1-ethyl-5-methylpyrazole: Lacks the fluorine substituent, which may affect its biological activity.

    5-fluoro-1-ethylpyrazole: Lacks the methyl substituent, which may influence its chemical reactivity.

    1-ethyl-3-methylpyrazole: Has a different substitution pattern, leading to variations in its properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-9(3)11(8-16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

FQRBDNXVFMXGJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(N(N=C2)CC)F)C.Cl

Origin of Product

United States

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